molecular formula C7H2BrF2NO4 B6312895 5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole, 95% CAS No. 1357625-68-3

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole, 95%

Cat. No. B6312895
CAS RN: 1357625-68-3
M. Wt: 282.00 g/mol
InChI Key: JDXKKQSQCRMKMC-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole, 95% (5-Br-2,2-DFNB) is an organobromide compound that has been used in a variety of scientific research applications. It is a highly reactive compound that has a wide range of applications in organic synthesis, due to its ability to undergo nucleophilic substitution reactions. 5-Br-2,2-DFNB is also used as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

5-Br-2,2-DFNB has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemistry. It is used as an intermediate in the synthesis of various pharmaceuticals, such as aripiprazole, which is used to treat schizophrenia and bipolar disorder. In addition, 5-Br-2,2-DFNB has been used in the synthesis of other organobromide compounds, such as 5-bromo-2-chloro-4-fluoro-1,3-benzodioxole, which has been used as a starting material for the synthesis of various drugs.

Mechanism of Action

5-Br-2,2-DFNB is a highly reactive compound that can undergo nucleophilic substitution reactions. In these reactions, the nitrogen atom of the nitro group acts as a nucleophile, attacking the carbon atom of the bromoacetate group. This results in the formation of a new carbon-nitrogen bond, with the bromide ion being released as a byproduct.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2,2-DFNB have not been extensively studied. However, it is known that the compound can interact with certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 5-Br-2,2-DFNB has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase type 5, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Br-2,2-DFNB in laboratory experiments is its high reactivity, which allows it to be used in a wide range of organic synthesis reactions. In addition, the compound is relatively stable and has a long shelf life when stored properly. However, the compound is toxic and should be handled with care. In addition, the compound is expensive, which can be a limitation for some experiments.

Future Directions

Future research on 5-Br-2,2-DFNB could focus on the development of more efficient and cost-effective synthesis methods. In addition, further studies could be conducted to investigate the biochemical and physiological effects of the compound, as well as its interactions with other proteins and enzymes. Finally, research could be conducted to explore the potential applications of the compound in other areas, such as catalysis and drug discovery.

Synthesis Methods

5-Br-2,2-DFNB is synthesized by the reaction of bromoacetic acid with 2,2-difluoro-6-nitrobenzoic acid in the presence of a base, such as potassium carbonate, in a solvent such as dichloromethane. This reaction results in the formation of 5-Br-2,2-DFNB as the major product. The reaction is typically carried out at a temperature of 80-90°C, and yields of up to 95% can be achieved.

properties

IUPAC Name

5-bromo-2,2-difluoro-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKKQSQCRMKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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